7-Bromoheptanoyl Chloride: A Comprehensive Technical Guide for Researchers
7-Bromoheptanoyl Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 7-bromoheptanoyl chloride (CAS No. 50733-91-0), a versatile bifunctional reagent crucial in chemical synthesis and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, and key applications, supported by experimental protocols and schematic diagrams.
Core Chemical and Physical Properties
7-Bromoheptanoyl chloride is a halogenated acyl chloride featuring a seven-carbon chain, with a reactive acyl chloride group at one end and a bromine atom at the other. This unique structure allows for sequential or orthogonal reactions, making it a valuable linker in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 50733-91-0 | [1][2] |
| Molecular Formula | C₇H₁₂BrClO | [1][3] |
| Molecular Weight | 227.53 g/mol | [1][2] |
| SMILES Code | O=C(Cl)CCCCCCBr | [2] |
| IUPAC Name | 7-bromoheptanoyl chloride | [3] |
| Storage Conditions | Sealed in dry, room temperature | [2] |
Synthesis and Reactivity
Synthesis: The typical laboratory-scale synthesis of 7-bromoheptanoyl chloride involves the reaction of 7-bromoheptanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reactivity: The high reactivity of the acyl chloride group allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and arenes under Friedel-Crafts conditions to form ketones. The bromine-terminated alkyl chain can subsequently participate in various reactions, such as nucleophilic substitution or the formation of organometallic reagents.
Experimental Protocols
General Protocol for Amide Formation using 7-Bromoheptanoyl Chloride
This protocol describes a general procedure for the acylation of a primary or secondary amine with 7-bromoheptanoyl chloride.
Materials:
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7-Bromoheptanoyl chloride
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Primary or secondary amine
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Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
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Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of 7-bromoheptanoyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Drug Development and Organic Synthesis
7-Bromoheptanoyl chloride serves as a critical building block and linker molecule in various applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).
Role as a Linker in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. 7-Bromoheptanoyl chloride is often used to construct the alkyl linker that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. For instance, it has been utilized in the formation of a PROTAC EGFR degrader.[4]
The synthesis of such a PROTAC typically involves a multi-step sequence where the acyl chloride first reacts with a nucleophilic handle on one of the ligands, followed by the displacement of the bromide with a nucleophile on the other ligand.
Caption: Workflow for PROTAC synthesis using 7-bromoheptanoyl chloride.
General Synthetic Utility
Beyond PROTACs, the dual reactivity of 7-bromoheptanoyl chloride makes it a valuable reagent for:
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Synthesis of functionalized polymers: The acyl chloride can initiate polymerization or be incorporated into a polymer backbone, with the bromide available for post-polymerization modification.
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Surface modification: It can be used to attach long-chain alkyl bromides to surfaces containing hydroxyl or amine groups, which can then be used for further chemical transformations.
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Formation of macrocycles: Intramolecular reactions between the two ends of the molecule or its derivatives can lead to the formation of cyclic compounds.
Caption: Reactivity pathways of 7-bromoheptanoyl chloride.
